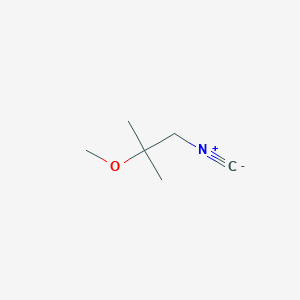
2,5-Diphenyl-1,4-benzoquinone
Vue d'ensemble
Description
2,5-Diphenyl-1,4-benzoquinone, also known as 2,5-Diphenyl-p-quinone, is a chemical compound with the molecular formula C18H12O2 . It appears as a light yellow to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of 2,5-Diphenyl-1,4-benzoquinone involves various methods. One approach involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis
Quinones are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and have sufficient conjugation to show color . The molecular structure of 2,5-Diphenyl-1,4-benzoquinone is non-aromatic and can be easily converted into hydroquinone on reduction .Chemical Reactions Analysis
2,5-Dihydroxy- [1,4]-benzoquinone (DHBQ) reacts readily with secondary amines to 2,5-diamino compounds and with thiols to the corresponding 2,5-dithioether derivatives . The literature has been inconclusive about the detailed mechanism, as both ipso-substitution at C-2/C-5 and the sequence of C-3/C-6 addition .Physical And Chemical Properties Analysis
2,5-Diphenyl-1,4-benzoquinone has a melting point of 216.0 to 220.0 °C . It is a solid at 20 degrees Celsius .Applications De Recherche Scientifique
Comprehensive Analysis of 2,5-Diphenyl-1,4-benzoquinone Applications
Oxidative Functionalization: 2,5-Diphenyl-1,4-benzoquinone (DDQ) is widely used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. This makes it a valuable reagent in synthetic chemistry for introducing various functional groups into molecules .
Dehydrogenation Reactions: DDQ is employed in dehydrogenation reactions of alcohols, phenols, and steroid ketones. These reactions are crucial for the synthesis of complex organic compounds and intermediates used in pharmaceuticals and other industries .
Synthesis of Heterocycles: The compound is utilized in oxidative couplings and cyclization reactions which are essential for the synthesis of heterocyclic compounds like 1,2-benzisoxazoles and quinolines. These heterocycles have numerous applications in medicinal chemistry .
Electron-Transfer Reagent: As an electron-transfer reagent, DDQ is involved in various synthesis processes, including the production of quinolines which are important compounds with applications ranging from antimalarial drugs to fine chemicals .
Energy Storage Applications: Research has shown that derivatives of dihydroxybenzoquinone can be used in energy storage systems. For instance, poly (2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) has been used as an anode material in rechargeable acidic polymer–air batteries, demonstrating high discharging capacity and long-life performance .
Analytical Chemistry: Derivatization methods involving quinones like 2,5-Diphenyl-1,4-benzoquinone are employed in analytical chemistry for the sensitive and selective detection of various compounds. These methods can achieve high recovery rates and are important for quantitative analysis .
Safety And Hazards
Propriétés
IUPAC Name |
2,5-diphenylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXHDJJYVDLECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061207 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-1,4-benzoquinone | |
CAS RN |
844-51-9 | |
| Record name | 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diphenyl-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyl-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARER DPQ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F7OO1LXR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known synthetic routes for 2,5-diphenyl-1,4-benzoquinone and its derivatives?
A1: 2,5-Diphenyl-1,4-benzoquinone serves as a versatile starting material for synthesizing various terphenyl compounds. [] One approach involves using commercially available 2,5-diphenyl-1,4-benzoquinone as a precursor and subjecting it to a three-step reaction sequence to produce 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione. [] This method efficiently yields the desired terphenyl derivative.
Q2: Have any naturally occurring terphenyl quinones been structurally elucidated using 2,5-diphenyl-1,4-benzoquinone derivatives?
A2: Researchers investigated the structure of a naturally occurring, biologically active terphenyl quinone. [] They synthesized 3-methoxy-2,5-diphenylcyclohexa-2,5-dien-1,4-dione from commercially available 2,5-diphenyl-1,4-benzoquinone in three steps. [] The NMR spectra of this synthesized compound matched the natural product, confirming its structure. []
Q3: What is the role of 2,5-diphenyl-1,4-benzoquinone in the synthesis of terferol and its relevance to natural product synthesis?
A3: 2,5-Diphenyl-1,4-benzoquinone is a crucial starting material for synthesizing terferol, a naturally occurring terphenyl. [] Researchers utilized this synthetic pathway to explore the proposed biosynthetic pathway of ustalic acid, a toxic compound found in the poisonous mushroom Tricholoma ustale. [] By successfully converting phlebiarubrone (synthesized from 2,5-diphenyl-1,4-benzoquinone) to ustalic acid dimethyl ester, albeit in low yield, they provided chemical evidence supporting the proposed biosynthetic pathway. []
Q4: How does the structure of 2,5-diphenyl-1,4-benzoquinones influence their fragmentation patterns in mass spectrometry?
A4: While the provided abstract does not offer specific details on the mass spectral fragmentation of 2,5-diphenyl-p-benzoquinones, it indicates that such studies have been conducted. [] Further investigation into the full text of the research article is needed to understand how structural variations within this class of compounds impact their fragmentation patterns in mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)


![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)









